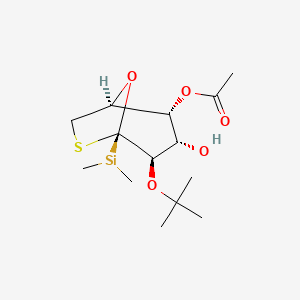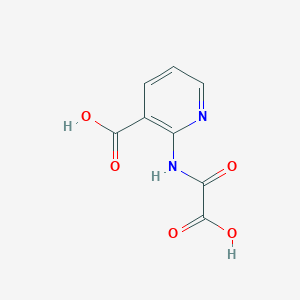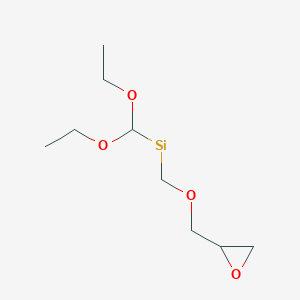
CID 78062593
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service (CAS) number CID 78062593 is a chemical entity with significant relevance in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
The synthesis of CID 78062593 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of this compound. These conditions are optimized to maximize the yield and minimize the formation of by-products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The industrial methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
CID 78062593 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions. The oxidation reactions typically result in the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from the compound. These reactions are carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another. These reactions are facilitated by the use of specific catalysts and reagents.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
CID 78062593 has a wide range of scientific research applications, including:
Chemistry: In the field of chemistry, the compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the biochemical pathways and molecular mechanisms of various biological processes. It may also be used as a probe to investigate the interactions between biomolecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new therapeutic agents. It may be used as a lead compound for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for use in a wide range of industrial processes.
Mécanisme D'action
The mechanism of action of CID 78062593 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
CID 78062593 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
CID 2632: This compound is a cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin antibiotic with a similar structure and function.
CID 5362065: A cephalosporin antibiotic known for its broad-spectrum antibacterial activity.
CID 5479530: This compound is also a cephalosporin antibiotic with unique pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure and the distinct properties that differentiate it from other similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H18O4Si |
|---|---|
Poids moléculaire |
218.32 g/mol |
InChI |
InChI=1S/C9H18O4Si/c1-3-11-9(12-4-2)14-7-10-5-8-6-13-8/h8-9H,3-7H2,1-2H3 |
Clé InChI |
UDNZLFCGGJZMDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(OCC)[Si]COCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


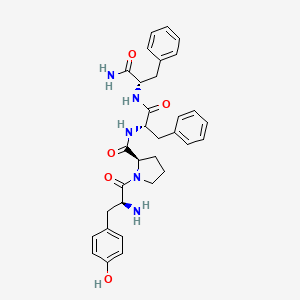

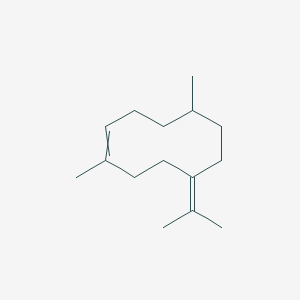
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
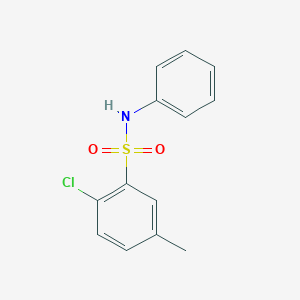
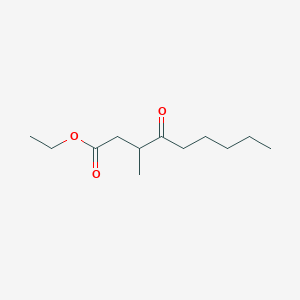
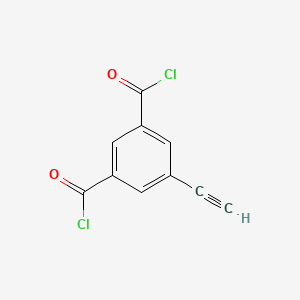
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
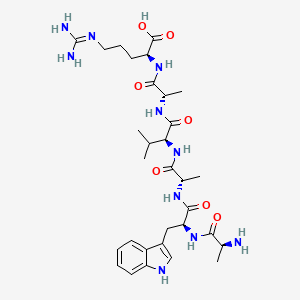
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)

